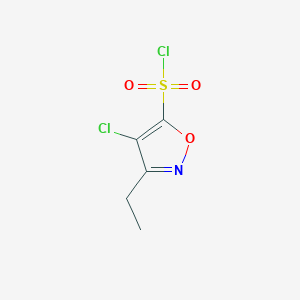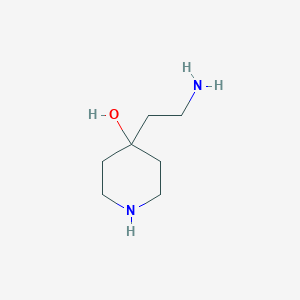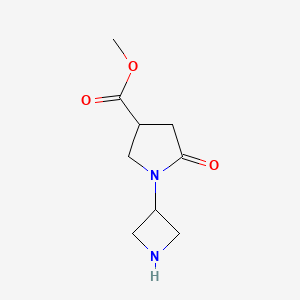
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound with significant importance in organic chemistry. It is characterized by the presence of a chloro group, an ethyl group, and a sulfonyl chloride group attached to an oxazole ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride typically involves the chlorination of 3-ethyl-1,2-oxazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The process requires careful temperature control and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The chloro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the oxazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Halogenated Derivatives: Resulting from electrophilic aromatic substitution.
Oxidized or Reduced Oxazole Derivatives: Depending on the specific reaction conditions
Aplicaciones Científicas De Investigación
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride: Similar structure but with different substitution pattern on the oxazole ring.
3-Ethyl-1,2-oxazole-5-sulfonyl chloride: Lacks the chloro substituent, resulting in different reactivity and applications.
Uniqueness
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
2060008-48-0 |
|---|---|
Fórmula molecular |
C5H5Cl2NO3S |
Peso molecular |
230.07 g/mol |
Nombre IUPAC |
4-chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H5Cl2NO3S/c1-2-3-4(6)5(11-8-3)12(7,9)10/h2H2,1H3 |
Clave InChI |
ZRHMKJKGZVVVCZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=C1Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)

![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)





![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)

![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
